molecular formula C9H11N3O2S B3161721 2-Hydrazino-4,7-dimethoxy-1,3-benzothiazole CAS No. 872696-10-1

2-Hydrazino-4,7-dimethoxy-1,3-benzothiazole

Cat. No.: B3161721
CAS No.: 872696-10-1
M. Wt: 225.27 g/mol
InChI Key: NGCXFFALBLQRCN-UHFFFAOYSA-N
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Description

2-Hydrazino-4,7-dimethoxy-1,3-benzothiazole (CAS: 215364-86-6) is a benzothiazole derivative characterized by a hydrazino (-NH-NH₂) substituent at position 2 and methoxy (-OCH₃) groups at positions 4 and 6. This compound belongs to the benzothiazole family, a class of heterocyclic aromatic systems with a sulfur and nitrogen atom in the six-membered ring. The hydrazino moiety confers nucleophilic reactivity, making it a precursor for synthesizing hydrazones and other heterocyclic derivatives.

Properties

IUPAC Name

(4,7-dimethoxy-1,3-benzothiazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-13-5-3-4-6(14-2)8-7(5)11-9(12-10)15-8/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCXFFALBLQRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280876
Record name 2-Hydrazinyl-4,7-dimethoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872696-10-1
Record name 2-Hydrazinyl-4,7-dimethoxybenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872696-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinyl-4,7-dimethoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazino-4,7-dimethoxy-1,3-benzothiazole typically involves the reaction of 4,7-dimethoxy-1,3-benzothiazole with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazino derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazino-4,7-dimethoxy-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives.

Scientific Research Applications

2-Hydrazino-4,7-dimethoxy-1,3-benzothiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazino-4,7-dimethoxy-1,3-benzothiazole involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Fused Rings Key Functional Groups Primary Applications/Properties
2-Hydrazino-4,7-dimethoxy-1,3-benzothiazole 4,7-dimethoxy, 2-hydrazino -NH-NH₂, -OCH₃ Intermediate for heterocyclic synthesis
2-Phenyl-1,3-benzothiazole (4a) Phenyl at position 2 -C₆H₅ Luminescent materials, organic electronics
4,7-Diphenylethynyl-2,1,3-benzothiadiazole Diphenylethynyl at 4,7 positions -C≡C-Ph Thermally stable liquid crystals, luminescence
1,4-Benzodioxin-fused bis-thiadiazoles Fused 1,4-benzodioxine and thiadiazole Thiadiazole, benzodioxine α-Amylase/α-glucosidase inhibition (antidiabetic)
Benzo[4,5]imidazo[2,1-b]thiazole Fused imidazole and thiazole Imidazole-thiazole scaffold Pharmacological activities (e.g., antimicrobial)

Biological Activity

2-Hydrazino-4,7-dimethoxy-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a hydrazino group attached to a benzothiazole ring with two methoxy substituents. Its molecular formula is C9H11N3S\text{C}_9\text{H}_{11}\text{N}_3\text{S}, and it exhibits a range of chemical reactivity due to the presence of both hydrazino and methoxy groups.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus6.25
Escherichia coli12.5
Pseudomonas aeruginosa25

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances its antimicrobial efficacy.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, it has shown notable cytotoxic effects.

Cell Line IC50 (µM) Reference
MCF-7 (Breast)<10
A-431 (Skin)<15
HT29 (Colon)<12

Mechanistically, this compound may inhibit specific enzymes involved in cancer cell proliferation through covalent interactions with nucleophilic sites on proteins.

The biological activity of this compound is attributed to its ability to form covalent bonds with target proteins. This interaction can disrupt critical biological pathways:

  • Enzyme Inhibition : The hydrazino group can interact with active sites on enzymes, inhibiting their function.
  • Disruption of Cell Signaling : By modifying protein interactions, the compound can interfere with signaling pathways crucial for cell survival and proliferation.

Case Studies

  • Anticancer Efficacy in MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting enhanced cell death compared to control groups .
  • Antimicrobial Testing Against Multi-drug Resistant Strains : Another investigation highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy .

Q & A

Q. What are the standard synthetic protocols for preparing 2-Hydrazino-4,7-dimethoxy-1,3-benzothiazole?

The compound is typically synthesized via hydrazine substitution on a pre-functionalized benzothiazole scaffold. A common method involves refluxing 2-chloro-4,7-dimethoxy-1,3-benzothiazole with hydrazine hydrate in ethanol or DMSO for 12–18 hours, followed by purification via recrystallization (water-ethanol mixtures) or column chromatography (ethyl acetate/chloroform) . Reaction optimization may require adjusting stoichiometry, solvent polarity, and temperature to improve yields (e.g., 65% yield reported in similar hydrazine substitutions) .

Q. How is the purity and structural integrity of this compound validated?

Characterization involves a combination of:

  • Spectroscopic techniques : ¹H/¹³C NMR to confirm hydrazine substitution and methoxy group positions; IR spectroscopy to identify N–H stretches (~3300 cm⁻¹) and C=N/C–S bonds .
  • Elemental analysis : To verify molecular formula (e.g., C₉H₁₁N₃O₂S).
  • Melting point determination : Consistency with literature values (e.g., 141–143°C for analogous hydrazino-benzothiazoles) .

Q. What are the primary biological targets or activities associated with this compound?

Benzothiazole derivatives are investigated for antimicrobial, anticancer, and enzyme-inhibitory properties. For example, structurally similar compounds exhibit activity against cholinesterases (neurodegenerative disease targets) and HIV-1 protease . Preliminary assays may include:

  • Antimicrobial disk diffusion tests (against Gram+/Gram− bacteria, fungi).
  • MTT assays for cytotoxicity in cancer cell lines.
  • Enzyme inhibition kinetics (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Byproducts often arise from over-substitution or oxidation. Strategies include:

  • Controlled stoichiometry : Use a 10% excess of hydrazine to favor mono-substitution.
  • Inert atmosphere : Nitrogen/argon to prevent hydrazine oxidation.
  • Catalytic additives : Glacial acetic acid (5 drops) to protonate intermediates and stabilize the reaction pathway .
  • Purification : Gradient column chromatography (e.g., 40% ethyl acetate in chloroform) to separate hydrazine adducts .

Q. How do crystallographic data inform the compound’s reactivity and intermolecular interactions?

X-ray crystallography reveals key structural features:

  • Dihedral angles : Between aromatic rings (e.g., 64.11° in analogous compounds), influencing π-π stacking and binding to biological targets .
  • Hydrogen bonding : C–H···N and C–H···π interactions (3.56–3.75 Å distances) stabilize crystal packing and may mimic protein-ligand interactions .
  • Tautomerism : Hydrazine groups may adopt enol-keto forms, affecting solubility and reactivity .

Q. What experimental approaches resolve contradictions in biological activity data (e.g., induced defenses vs. enhanced susceptibility)?

Contradictory results (e.g., induced plant defenses not deterring herbivores) require:

  • Dose-response assays : Test compound concentrations across gradients to identify threshold effects.
  • Time-course studies : Monitor activity at 24 h, 48 h, and longer intervals to capture dynamic responses .
  • Metabolomic profiling : Use LC-MS to quantify related metabolites (e.g., HDMBOA-glc in maize) and correlate with phenotypic outcomes .

Methodological Considerations

Q. How are computational tools applied to predict synthetic pathways for novel derivatives?

Retrosynthesis platforms (e.g., AI-Powered Synthesis Planning) leverage databases like Reaxys and Pistachio to propose routes. For example:

  • Precursor scoring : Prioritize commercially available intermediates (e.g., 2-chloro-4,7-dimethoxy-1,3-benzothiazole).
  • Feasibility filters : Exclude reactions with low plausibility scores (<0.01) .
  • One-step focus : Direct coupling with aldehydes or ketones to form hydrazone derivatives .

Q. What analytical techniques differentiate hydrazino-benzothiazole tautomers?

  • Variable-temperature NMR : Detect chemical shift changes indicative of tautomeric equilibria.
  • X-ray photoelectron spectroscopy (XPS) : Resolve N 1s binding energies for –NH–NH₂ vs. –N=N– groups.
  • DFT calculations : Compare experimental and theoretical IR/Raman spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydrazino-4,7-dimethoxy-1,3-benzothiazole
Reactant of Route 2
2-Hydrazino-4,7-dimethoxy-1,3-benzothiazole

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